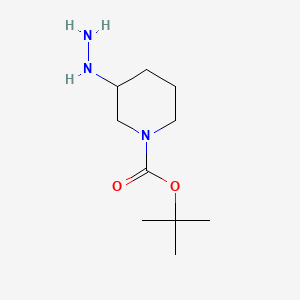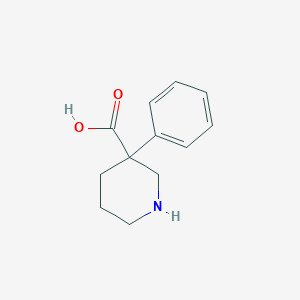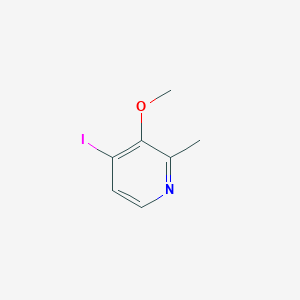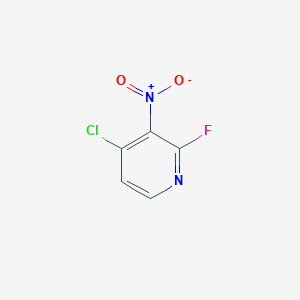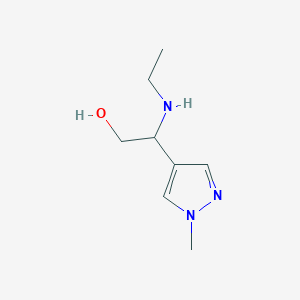
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is an organic compound that belongs to the class of ethanolamines This compound features a pyrazole ring substituted with an ethylamino group and a hydroxyl group on the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethylamine to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted ethanolamines.
Applications De Recherche Scientifique
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Lacks the ethyl group on the amino moiety.
2-(Ethylamino)-2-(1H-pyrazol-4-yl)ethanol: Lacks the methyl group on the pyrazole ring.
2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group on the amino moiety.
Uniqueness
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both the ethylamino group and the methyl-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(ethylamino)-2-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-3-9-8(6-12)7-4-10-11(2)5-7/h4-5,8-9,12H,3,6H2,1-2H3 |
Clé InChI |
VIJACUOTNFLMQA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CO)C1=CN(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)



![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
